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Compound of Interest

Compound Name:
2-(4-Methylphenoxy)-5-

nitropyridine

CAS No.: 28232-34-0

Cat. No.: B3121268

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-methylphenoxy)-5-
nitropyridine, a critical intermediate in the synthesis of agrochemicals (specifically phytoene

desaturase inhibitor herbicides) and pharmaceutical kinase inhibitors.[1] This document details

the structural properties, validated synthetic protocols via Nucleophilic Aromatic Substitution (

), and downstream applications, specifically the reduction to its amino-derivative.

Part 1: Structural Identity & Physicochemical
Properties[1]
The compound is an ether-linked pyridine derivative.[1] The presence of the nitro group at the

C5 position is electronically significant, as it activates the pyridine ring for nucleophilic attack at

C2 while serving as a handle for further functionalization (reduction to amine).
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Property Detail

IUPAC Name 2-(4-methylphenoxy)-5-nitropyridine

Common Name 5-Nitro-2-(p-tolyloxy)pyridine

Molecular Formula

Molecular Weight 230.22 g/mol

CAS Registry Number 14206-88-3

SMILES Cc1ccc(Oc2ncc(cn2)[O-])cc1

Electronic Properties[1][3][4]
Activation: The nitro group (-NO2) at position 5 is a strong electron-withdrawing group

(EWG).[1] Through resonance, it stabilizes the negative charge developed in the transition

state (Meisenheimer complex) during nucleophilic attack at position 2.[2]

Geometry: Crystallographic studies indicate the molecule is twisted, with a dihedral angle

between the pyridyl and benzene rings of approximately 61°, preventing full conjugation

between the two aromatic systems [1].

Part 2: Synthetic Pathway (The Core)
The synthesis relies on Nucleophilic Aromatic Substitution (

).[3][2] Unlike electrophilic aromatic substitution (SEAr) common to benzene, the electron-
deficient pyridine ring—further deactivated by the nitro group—reacts readily with nucleophiles.

Reaction Mechanism[1][3][4][5][6][7][8][9]
Nucleophilic Attack: The phenoxide ion (generated from p-cresol and base) attacks the C2

carbon of 2-chloro-5-nitropyridine.[1]

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1][2][4] The

negative charge is delocalized onto the nitrogen of the pyridine ring and the oxygens of the

nitro group.
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Elimination: Re-aromatization occurs via the expulsion of the chloride leaving group.[3]

Pathway Visualization[1]
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Click to download full resolution via product page

Figure 1: The

reaction pathway showing the progression from reactants to the stable ether product via the
Meisenheimer intermediate.[1]

Part 3: Experimental Protocols
Two methodologies are presented: a standard industrial approach (Method A) and a "Green

Chemistry" aqueous approach (Method B).[1]

Method A: Standard Aprotic Synthesis (High Yield)
Best for: High purity requirements and moisture-sensitive labs.[1]

Reagents:

2-Chloro-5-nitropyridine (1.0 eq)[1][5]

p-Cresol (1.1 eq)[1]

Potassium Carbonate (

) (1.5 eq)[1]

Solvent: DMF (N,N-Dimethylformamide) or DMSO[1]

Protocol:

Setup: Charge a round-bottom flask with 2-chloro-5-nitropyridine (e.g., 10 mmol) and p-

cresol (11 mmol) in DMF (20 mL).
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Activation: Add anhydrous

(15 mmol) in a single portion.

Reaction: Heat the mixture to 80–90°C for 4–6 hours.

Process Control: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).[1]

Product usually moves to

, while starting chloride is higher.[1]

Workup (Quench): Pour the hot reaction mixture into ice-cold water (100 mL) with vigorous

stirring. The product should precipitate as a solid.

Purification: Filter the precipitate. Wash with water to remove residual DMF and inorganic

salts.[1] Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Method B: Aqueous Biphasic Synthesis (Green)
Best for: Environmental sustainability and avoiding toxic dipolar solvents [1].[1]

Reagents:

NaOH (1.0 eq)[1]

Solvent: Water / THF (1:1 mixture)[1]

Protocol:

Solubilization: Dissolve p-cresol (20 mmol) and NaOH (20 mmol) in water (50 mL) to form

the sodium phenoxide in situ.

Addition: Add a solution of 2-chloro-5-nitropyridine (20 mmol) in THF (50 mL).

Reflux: Heat the biphasic mixture to reflux (

) for 5 hours.
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Extraction: Evaporate THF under reduced pressure. Extract the aqueous residue with

chloroform or ethyl acetate.

Isolation: Dry organic layer over

and concentrate.

Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3121268?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Figure 2: Operational workflow for the standard synthesis (Method A).

Part 4: Downstream Application (Reduction)[1]
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The primary utility of 2-(4-methylphenoxy)-5-nitropyridine is as a precursor to 5-amino-2-(4-

methylphenoxy)pyridine.[1] The amine is a versatile "warhead" for coupling with carboxylic

acids to form amide-linked kinase inhibitors.[1]

Reduction Protocol (Fe/Acetic Acid)
While catalytic hydrogenation (

) is standard, the Iron/Acetic acid method is often preferred in early-phase discovery to avoid
poisoning catalysts with trace sulfur or pyridine species.[1]

Dissolution: Dissolve the nitro compound (1 eq) in Ethanol/Acetic Acid (3:1).

Reduction: Add Iron powder (Fe, 5 eq) carefully.

Reflux: Heat to reflux for 2 hours. The yellow nitro compound solution will turn colorless/dark

as the amine forms.

Workup: Filter through Celite to remove iron sludge. Neutralize filtrate with ngcontent-ng-

c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

.[1] Extract with Ethyl Acetate.[1][3][6]

Part 5: Analytical Characterization
To validate the synthesis, the following spectral data should be observed:

1H NMR (DMSO-d6, 400 MHz):

8.9–9.0 (d, 1H, Pyridine C6-H, deshielded by nitro).[1]

8.4–8.5 (dd, 1H, Pyridine C4-H).[1]

7.1–7.3 (m, 4H, Benzene ring protons).

7.0 (d, 1H, Pyridine C3-H).[1]

2.3 (s, 3H, Methyl group).

IR Spectroscopy:
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Strong bands at ~1520 cm⁻¹ and ~1340 cm⁻¹ (N-O asymmetric and symmetric stretch).[1]

Absence of O-H stretch (confirming consumption of p-cresol).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Synthesis and Application of 2-(4-
Methylphenoxy)-5-nitropyridine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3121268/docs#technical-guide-synthesis-and-
application-of-2-4-methylphenoxy-5-nitropyridine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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